molecular formula C9H10ClNO2 B11736414 1-(7-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine

1-(7-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine

Cat. No.: B11736414
M. Wt: 199.63 g/mol
InChI Key: XRHTUTWMDNJLAW-UHFFFAOYSA-N
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Description

1-(7-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine is a chemical compound with the molecular formula C8H8ClNO2 It is a derivative of benzodioxane, a bicyclic organic compound containing a dioxane ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine typically involves the following steps:

    Starting Material: The synthesis begins with 7-chloro-2,3-dihydro-1,4-benzodioxin.

    Amination: The key step involves the introduction of the methanamine group. This can be achieved through a nucleophilic substitution reaction where the chloro group is replaced by an amine group.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF) or ethanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(7-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various alkyl or acyl groups.

Scientific Research Applications

1-(7-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(7-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it has been shown to inhibit cholinesterase and lipoxygenase enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Bis(trichloromethyl)-4H-1,3-benzodioxin-6-amine
  • 6-Chloro-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2H-1,4-benzoxazine
  • 3,4-Dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide

Uniqueness

1-(7-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine is unique due to its specific substitution pattern and the presence of the methanamine group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methanamine

InChI

InChI=1S/C9H10ClNO2/c10-7-4-9-8(3-6(7)5-11)12-1-2-13-9/h3-4H,1-2,5,11H2

InChI Key

XRHTUTWMDNJLAW-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)Cl)CN

Origin of Product

United States

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